molecular formula C8H9O5Sb B12798463 Methyl 3-(dihydroxy(oxido)stibino)benzoate CAS No. 5430-31-9

Methyl 3-(dihydroxy(oxido)stibino)benzoate

Cat. No.: B12798463
CAS No.: 5430-31-9
M. Wt: 306.91 g/mol
InChI Key: PQZQRBOILLRBFI-UHFFFAOYSA-L
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Description

Methyl 3-(dihydroxy(oxido)stibino)benzoate:

Properties

CAS No.

5430-31-9

Molecular Formula

C8H9O5Sb

Molecular Weight

306.91 g/mol

IUPAC Name

(3-methoxycarbonylphenyl)stibonic acid

InChI

InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;2*1H2;;/q;;;;+2/p-2

InChI Key

PQZQRBOILLRBFI-UHFFFAOYSA-L

Canonical SMILES

COC(=O)C1=CC(=CC=C1)[Sb](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dihydroxy(oxido)stibino)benzoate typically involves the reaction of antimony trioxide with methyl 3-hydroxybenzoate in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: A polar solvent such as ethanol or methanol.

    Temperature: Elevated temperatures around 60-80°C.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dihydroxy(oxido)stibino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.

    Reduction: It can be reduced to lower oxidation state antimony compounds.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 3-(dihydroxy(oxido)stibino)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(dihydroxy(oxido)stibino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxybenzoate: A precursor in the synthesis of Methyl 3-(dihydroxy(oxido)stibino)benzoate.

    Methyl 3-(2-benzylmethylaminoethyl)benzoate: Another benzoate derivative with different functional groups.

    2,3-Dimethoxybenzoic acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of the antimony atom, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where traditional organic compounds may not be effective.

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